Umbralisib

Description

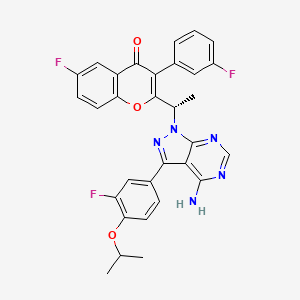

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337137 | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~100 mg/ml | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1532533-67-7 | |

| Record name | Umbralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

139-142 | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Umbralisib: A Technical Guide to the Dual PI3K Delta and Casein Kinase 1 Epsilon Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (formerly TGR-1202) is a potent, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays. This compound was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[3][4] However, this approval was later withdrawn in June 2022 due to safety concerns.[5]

Core Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous inhibition of two distinct signaling pathways implicated in the pathogenesis of B-cell malignancies.

PI3K Delta Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and migration. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell cancers.[5][6] this compound is a highly selective inhibitor of PI3Kδ. Preclinical analyses have demonstrated that this compound exhibits over 1,500-fold greater selectivity for PI3Kδ over the α and β isoforms and approximately 225-fold greater selectivity over the γ isoform.[7][8] By inhibiting PI3Kδ, this compound disrupts downstream signaling, including the activation of AKT, leading to decreased proliferation and survival of malignant B-cells.[9]

Casein Kinase 1 Epsilon Inhibition

This compound is unique among PI3K inhibitors in its ability to also inhibit casein kinase 1 epsilon (CK1ε).[2][10] CK1ε is a serine/threonine kinase involved in the regulation of oncoprotein translation, including c-Myc, and plays a role in the Wnt/β-catenin signaling pathway.[7][11] The inhibition of CK1ε by this compound is believed to contribute to its anti-cancer activity and may also modulate its safety profile, potentially accounting for lower rates of immune-mediated toxicities compared to other PI3K inhibitors.[7]

Quantitative Data Summary

Biochemical and Cellular Activity

| Parameter | Value | Notes |

| PI3Kδ Inhibition (EC50) | 22.2 nM | [1] |

| CK1ε Inhibition (EC50) | 6.0 µM | [1] |

| PI3Kδ Selectivity | >1,500-fold vs. PI3Kα/β; ~225-fold vs. PI3Kγ | [7][8] |

| Cell Proliferation Inhibition (Human whole blood CD19+ cells) | IC50: 100-300 nM | [1] |

| p-AKT (Ser473) Inhibition | Concentration-dependent in human lymphoma and leukemia cell lines (10 nM - 100 µM) | [1] |

| c-Myc Repression | Potent repression in DLBCL cell line LY7 (15-50 µM) | [1] |

Pharmacokinetic Properties

| Parameter | Value | Condition |

| Time to Maximum Concentration (Tmax) | ~4 hours | [10] |

| Effect of High-Fat Meal | AUC increased by 61%, Cmax increased by 115% | [10] |

| Apparent Central Volume of Distribution | 312 L | [10] |

| Protein Binding | >99.7% | [10] |

| Metabolism | CYP2C9, CYP3A4, CYP1A2 (in vitro) | [10] |

| Elimination | ~81% in feces (17% unchanged), ~3% in urine (0.02% unchanged) | Following a single 800 mg radiolabeled dose in healthy volunteers[10] |

| Effective Half-life | ~91 hours | [10] |

| Apparent Clearance | 15.5 L/h | [10] |

Clinical Efficacy (UNITY-NHL Trial)

| Indication | Overall Response Rate (ORR) | Complete Response (CR) |

| Marginal Zone Lymphoma (MZL) | 49% | 16% |

| Follicular Lymphoma (FL) | 43% | 3% |

Signaling Pathways and Experimental Workflows

PI3K Delta and CK1 Epsilon Signaling Pathways

Caption: this compound's dual inhibition of PI3K delta and CK1 epsilon pathways.

Experimental Workflow for Evaluating this compound

Caption: A generalized experimental workflow for this compound's development.

Experimental Protocols

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against PI3Kδ and CK1ε.

General Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in product formation. Common methods include radiometric assays (measuring incorporation of 32P or 33P) and non-radiometric assays like fluorescence or luminescence-based methods (e.g., ADP-Glo™).

PI3Kδ Kinase Assay (Adapta™ Universal Kinase Assay as an example):

-

Reaction Setup: In a 384-well plate, combine the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of this compound in a reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a detection solution containing EDTA (to stop the reaction), a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.

-

Signal Measurement: After a further incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high signal indicates low ADP formation and thus, high inhibition.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CK1ε Kinase Assay (Radiometric "HotSpot™" Assay as an example):

-

Reaction Mixture: Prepare a reaction mixture containing CK1ε enzyme, a substrate (e.g., casein), and varying concentrations of this compound in a suitable kinase buffer.

-

Initiation: Initiate the reaction by adding [γ-33P]-ATP.

-

Incubation: Incubate at room temperature for a specified time.

-

Termination and Separation: Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-33P]-ATP.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Determine IC50 values from the dose-response curve.

Cell-Based Assays

Objective: To evaluate the effects of this compound on the proliferation, adhesion, and migration of cancer cells.

Cell Proliferation Assay (MTT Assay as an example):

-

Cell Seeding: Seed lymphoma cell lines (e.g., LY7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

CXCL12-Mediated Cell Adhesion Assay:

-

Plate Coating: Coat 96-well plates with adhesion molecules such as ICAM-1 or VCAM-1.

-

Cell Labeling and Treatment: Label lymphoma cells with a fluorescent dye (e.g., Calcein-AM) and pre-treat with varying concentrations of this compound.

-

Adhesion Induction: Add the treated cells to the coated wells in the presence or absence of the chemokine CXCL12.

-

Incubation and Washing: Incubate to allow for cell adhesion, then gently wash away non-adherent cells.

-

Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Quantify the inhibition of CXCL12-induced adhesion.

CCL19-Mediated Cell Migration Assay (Transwell Assay as an example):

-

Assay Setup: Place cell culture inserts (e.g., with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add media containing the chemokine CCL19 to the lower chamber.

-

Cell Seeding: Pre-treat lymphoma cells with different concentrations of this compound and seed them into the upper chamber.

-

Incubation: Incubate for a period to allow for cell migration through the porous membrane towards the chemoattractant.

-

Quantification: Remove non-migrated cells from the upper surface of the insert. Stain and count the migrated cells on the lower surface of the membrane.

-

Data Analysis: Determine the effect of this compound on CCL19-mediated cell migration.

Downstream Signaling Assays

Objective: To investigate the effect of this compound on downstream signaling pathways, particularly the Wnt/β-catenin pathway.

Western Blot for c-Myc and β-catenin:

-

Cell Lysis: Treat lymphoma cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for c-Myc, β-catenin, and a loading control (e.g., actin).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the changes in protein expression levels.

Wnt/β-catenin Luciferase Reporter Assay:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase.

-

Treatment: Treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) in the presence of varying concentrations of this compound.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the inhibitory effect of this compound on Wnt/β-catenin signaling.

Immunofluorescence for β-catenin Nuclear Translocation:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with a Wnt agonist and different concentrations of this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Block non-specific binding and then incubate with a primary antibody against β-catenin.

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Imaging: Visualize the subcellular localization of β-catenin using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the inhibition of β-catenin nuclear translocation.

Conclusion

This compound is a novel dual inhibitor of PI3Kδ and CK1ε with a distinct mechanism of action and a safety profile that initially appeared favorable compared to other PI3K inhibitors. The data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical and clinical evaluation of this class of compounds. While this compound is no longer clinically available, the scientific understanding gained from its development remains valuable for the future design of more effective and safer targeted therapies for hematological malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tgtherapeutics.com [tgtherapeutics.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WSB1 regulates c-Myc expression through β-catenin signaling and forms a feedforward circuit - PMC [pmc.ncbi.nlm.nih.gov]

Umbralisib: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (formerly TGR-1202) is a potent, orally bioavailable, next-generation dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] Its distinct chemical structure and dual inhibitory mechanism confer a unique pharmacological profile, which has been investigated in the context of various hematological malignancies.[3] This technical guide provides an in-depth overview of the target binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies for the assays cited, and visualizations of relevant biological pathways and experimental workflows.

Although this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns.[4][5][6][7] Nevertheless, the extensive preclinical and clinical research conducted with this compound offers valuable insights into the development of selective kinase inhibitors.

Target Binding Affinity and Selectivity Profile

This compound is characterized by its high selectivity for the delta isoform of PI3K, a critical component of the B-cell receptor signaling pathway, which is frequently dysregulated in B-cell malignancies.[8][9][10][11] In addition to its potent inhibition of PI3Kδ, this compound is also an inhibitor of CK1ε, a kinase implicated in the regulation of oncoprotein translation.[12][13][14]

Quantitative Binding Affinity and Selectivity Data

The following tables summarize the key quantitative data describing the binding affinity and selectivity of this compound for its primary targets and other related kinases.

Table 1: this compound Binding Affinity for PI3K Isoforms and CK1ε

| Target | Parameter | Value | Reference |

| PI3Kδ | EC50 | 22.2 nM | [8][15] |

| PI3Kδ | Kd | 6.2 nM | [8] |

| PI3Kγ | Kd | 1400 nM | [8] |

| PI3Kβ | Kd | >10000 nM | [8] |

| PI3Kα | Kd | >10000 nM | [8] |

| CK1ε | EC50 | 6.0 μM | [8][15] |

Table 2: this compound Selectivity for PI3Kδ Over Other Isoforms

| Comparison | Selectivity Fold | Reference |

| PI3Kδ vs. PI3Kα | >1500-fold | [10][11] |

| PI3Kδ vs. PI3Kβ | >1500-fold | [10][11] |

| PI3Kδ vs. PI3Kγ | ~225-fold | [10][11] |

Experimental Protocols

The determination of this compound's binding affinity and selectivity involves various biochemical and cell-based assays. The following sections detail the methodologies for the key experiments cited.

Biochemical Assays for PI3K Inhibition

The inhibitory activity of this compound against PI3K isoforms is typically determined using in vitro kinase assays that measure the production of ADP or the generation of the phosphorylated lipid product.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., Adapta™ Universal Kinase Assay)

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of kinase inhibition, the generated ADP displaces the tracer from the antibody, leading to a low TR-FRET signal. Conversely, inhibition of the kinase results in less ADP production and a high TR-FRET signal.[16]

-

General Protocol:

-

A standard kinase reaction is prepared containing the purified PI3K enzyme (e.g., p110δ/p85α), a lipid substrate (e.g., PIP2), and ATP, in the presence of varying concentrations of this compound or a vehicle control.

-

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

A detection solution containing the Eu-labeled anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

-

After another incubation period (e.g., 30 minutes), the TR-FRET signal is measured on a suitable plate reader.

-

IC50 values are calculated by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™ Kinase Assay)

-

Principle: This assay measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.

-

General Protocol:

-

The kinase reaction is set up with the PI3K enzyme, lipid substrate, ATP, and varying concentrations of this compound.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent is added to deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase reaction.

-

Luminescence is measured using a luminometer.

-

IC50 values are determined from the dose-response curves.

-

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of this compound, its activity is tested against a large panel of kinases.

-

Methodology: A common approach is to use a binding assay format where the ability of the compound to displace a known ligand from the kinase active site is measured. For instance, the selectivity of this compound was evaluated by assessing its binding to a panel of 442 kinases.[1] In such assays, the test compound (this compound at a fixed concentration, e.g., 1 µM) is incubated with the kinase panel, and the percentage of binding inhibition is determined relative to a control.[1]

Visualizations

PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

General Workflow for an In Vitro Kinase Inhibition Assay

Caption: Generalized workflow for determining kinase inhibition in vitro.

Conclusion

This compound is a highly selective inhibitor of PI3Kδ with a secondary activity against CK1ε. Its favorable selectivity profile over other PI3K isoforms has been a key area of investigation in the development of next-generation PI3K inhibitors with potentially improved therapeutic windows. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of the target binding affinity and selectivity of this compound, offering valuable information for researchers and professionals in the field of drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. TG Therapeutics Announces FDA Accelerated Approval of UKONIQ™ (this compound) | TG Therapeutics, Inc. [ir.tgtherapeutics.com]

- 7. Ukoniq (this compound): Drug Safety Communication - FDA Approval of Lymphoma Medicine is Withdrawn Due to Safety Concerns | FDA [fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro PI3K Kinase Assay [bio-protocol.org]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. FDA grants accelerated approval to this compound for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

Umbralisib: A Preclinical Pharmacokinetic and Pharmacodynamic In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). The information presented is collated from publicly available preclinical data to support researchers and professionals in drug development.

Introduction

This compound (formerly TGR-1202) is a potent, orally bioavailable small molecule that uniquely targets both PI3Kδ and CK1ε. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[1][2][3] CK1ε is implicated in the translation of oncoproteins.[2][4] This dual mechanism of action suggested a potential for both direct anti-tumor activity and modulation of the tumor microenvironment.[4] Preclinical studies were instrumental in characterizing the pharmacological profile of this compound and guiding its clinical development for hematological cancers.[1][5]

Pharmacodynamics: In Vitro and In Vivo Activity

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its potent and selective inhibitory activity and anti-tumor efficacy.

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibition of its primary targets, PI3Kδ and CK1ε, in biochemical assays. The half-maximal effective concentration (EC50) values highlight its greater potency for PI3Kδ.[6][7]

| Target | EC50 |

| PI3Kδ | 22.2 nM |

| Casein Kinase 1ε | 6.0 µM |

| Data sourced from MedchemExpress.[6][7] |

Preclinical analyses have also highlighted the high selectivity of this compound for the δ isoform of PI3K over other Class I isoforms. It exhibits over 1,500-fold greater selectivity for PI3Kδ compared to the α and β isoforms, and approximately 225-fold greater selectivity over the γ isoform.[6]

In cell-based assays, this compound has been shown to inhibit the proliferation of human B-cells in whole blood with a half-maximal inhibitory concentration between 100-300 nM.[6][7] Furthermore, it inhibits the phosphorylation of AKT at Ser473 in a concentration-dependent manner in human lymphoma and leukemia cell lines, confirming its impact on the PI3K signaling pathway.[6][7]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of hematological malignancies. In a subcutaneous xenograft model using the MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cell line in NOD/SCID mice, orally administered this compound demonstrated significant anti-tumor activity.

| Animal Model | Cell Line | Dose & Schedule | Outcome |

| NOD/SCID Mice | MOLT-4 | 150 mg/kg, daily oral gavage | Significant tumor shrinkage observed by day 25. |

| Data sourced from MedchemExpress.[6] |

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, pharmacokinetic data from rat studies have been published.

| Parameter | Value (in Rats) |

| Cmax | 5416.665 ± 1451.846 ng/mL |

| AUC₀→∞ | 2462.799 ± 535.736 ng/mL*h |

| CLz/F | Increased more than two-fold with co-administration of sophocarpine |

| Data from a study evaluating the effect of sophocarpine on this compound pharmacokinetics in rats.[2] |

It is important to note that comprehensive pharmacokinetic data for this compound in other common preclinical species such as mice and dogs are not widely available in the public literature. The oral LD50 of this compound in rats has been reported as 3320 mg/kg.[8] In vitro studies have indicated that this compound is metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.[8]

Signaling Pathways and Experimental Workflows

This compound's Dual-Inhibitory Mechanism of Action

This compound exerts its anti-cancer effects by targeting two key signaling molecules. The diagram below illustrates the dual inhibitory action of this compound on the PI3K/AKT/mTOR pathway and its inhibition of CK1ε, which is involved in oncogene translation.

Representative In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of this compound in a lymphoma xenograft model.

Detailed Experimental Protocols

While specific protocols for this compound's preclinical assessment are proprietary, the following sections describe representative methodologies for the key assays used to characterize such a compound.

PI3Kδ Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kδ enzyme.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

Materials:

-

Recombinant human PI3Kδ enzyme

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase buffer (e.g., HEPES, MgCl₂, BSA)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

This compound (or test compound) dissolved in DMSO

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare a reaction mixture containing the PI3Kδ enzyme and the lipid substrate in the kinase buffer.

-

Add the enzyme/substrate mixture to the wells containing the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Casein Kinase 1ε (CK1ε) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CK1ε enzyme.

Principle: Similar to the PI3Kδ assay, a luminescence-based assay measuring ADP production can be used. Alternatively, a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate like casein can be employed.

Materials:

-

Recombinant human CK1ε enzyme

-

Protein substrate (e.g., casein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer

-

This compound (or test compound) dissolved in DMSO

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Set up the kinase reaction in microcentrifuge tubes or a 96-well plate containing kinase buffer, the substrate (casein), and the test compound.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

In Vivo Lymphoma Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of lymphoma.

Principle: Human lymphoma cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.

Materials:

-

Human lymphoma cell line (e.g., MOLT-4, Raji)

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated for oral gavage

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture: Culture the selected lymphoma cell line under sterile conditions.

-

Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel. Inject the cell suspension (e.g., 5-10 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound by oral gavage daily at one or more dose levels. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight and overall health of the mice.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The preclinical data for this compound demonstrate its potent and selective dual inhibition of PI3Kδ and CK1ε. In vitro studies have established its inhibitory activity at the molecular and cellular levels, while in vivo models have confirmed its anti-tumor efficacy. The pharmacokinetic profile in rats provides initial insights into its ADME properties. This comprehensive preclinical characterization has been crucial in establishing the scientific rationale for the clinical investigation of this compound in patients with hematologic malignancies. Further research to fully elucidate the pharmacokinetic profiles in other preclinical species and detailed dose-response relationships in various lymphoma models would provide a more complete understanding of this compound's preclinical pharmacology.

References

- 1. japsonline.com [japsonline.com]

- 2. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biotechfarm.co.il [biotechfarm.co.il]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]

Umbralisib Signaling Pathway Analysis in B-cell Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbralisib (formerly TGR-1202) is a novel, orally administered dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This technical guide provides a comprehensive analysis of the signaling pathways targeted by this compound in the context of B-cell malignancies. It includes a detailed examination of the drug's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of hematologic oncology. Although this compound showed promising initial results and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to concerns about an increased risk of death observed in the UNITY-CLL clinical trial.[1] Despite its withdrawal, the study of this compound's unique dual-inhibitory mechanism continues to provide valuable insights into B-cell malignancy signaling pathways.

Introduction to this compound and its Targets

This compound is a next-generation kinase inhibitor with high selectivity for the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and proliferation.[2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many B-cell malignancies, making PI3Kδ an attractive therapeutic target.[4]

Uniquely, this compound also inhibits CK1ε, a serine/threonine kinase implicated in the regulation of oncoprotein translation, including MYC and BCL2, which are key drivers of lymphomagenesis.[4][5] This dual inhibition of PI3Kδ and CK1ε is thought to contribute to this compound's distinct clinical profile.

Signaling Pathways Targeted by this compound

The PI3K-delta Signaling Pathway in B-cell Malignancies

The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell lymphomas, leading to uncontrolled cell proliferation and survival. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK). The activation of the AKT pathway, in turn, promotes cell survival, proliferation, and growth by phosphorylating a variety of downstream targets. This compound, by selectively inhibiting PI3Kδ, effectively blocks this critical survival pathway in malignant B-cells.[6][7]

The CK1-epsilon Signaling Pathway and its Role in Oncoprotein Regulation

Casein kinase 1 epsilon (CK1ε) is a key regulator of protein translation and has been shown to be involved in the pathogenesis of malignant cells.[4] It can influence the translation of critical oncoproteins such as MYC and BCL2.[5] MYC is a transcription factor that drives cell proliferation, while BCL2 is an anti-apoptotic protein. The overexpression of both is a hallmark of aggressive B-cell lymphomas. By inhibiting CK1ε, this compound may decrease the translation of these oncoproteins, leading to reduced cell proliferation and increased apoptosis.[8][9][10]

Quantitative Data from Clinical Trials

The efficacy and safety of this compound were primarily evaluated in the Phase 2b UNITY-NHL trial, which included cohorts of patients with relapsed or refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL).[7][11]

Efficacy Data from the UNITY-NHL Trial

| Endpoint | Marginal Zone Lymphoma (MZL) (n=69) | Follicular Lymphoma (FL) (n=117) |

| Overall Response Rate (ORR) | 49.3% | 45.3% |

| Complete Response (CR) | 16% | 5% |

| Partial Response (PR) | 33.3% | 40.3% |

| Median Duration of Response (DoR) | Not Reached | 11.1 months |

| Median Progression-Free Survival (PFS) | Not Reached | 10.6 months |

Data sourced from the UNITY-NHL Phase 2b trial.[6][7][11]

Safety Data from the UNITY-NHL Trial (Select Adverse Events)

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Diarrhea or Colitis | 58% | 10% |

| Nausea | 42% | 1% |

| Fatigue | 38% | 3% |

| Neutropenia | 24% | 15% |

| ALT/AST Elevation | 25% | 9% |

Integrated safety data from clinical trials.[12]

Experimental Protocols

In Vitro PI3K-delta Kinase Inhibition Assay (Adapted)

This protocol describes a general method for assessing the inhibitory activity of a compound like this compound against PI3Kδ using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PI3K-Glo™ Kinase Assay Kit (or similar)

-

PIP2/PIP3 substrate

-

ATP

-

This compound (or other test compounds)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the PI3Kδ enzyme and substrate mixture.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

UNITY-NHL Phase 2b Clinical Trial Protocol (Key Aspects)

Objective: To evaluate the efficacy and safety of single-agent this compound in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).

Study Design: A multicenter, open-label, single-arm, phase 2b study with multiple cohorts.

Patient Population (Key Inclusion/Exclusion Criteria):

-

Inclusion:

-

Adults (≥18 years) with histologically confirmed relapsed or refractory MZL or FL.

-

MZL patients must have received at least one prior anti-CD20-based regimen.

-

FL patients must have received at least three prior lines of systemic therapy.

-

ECOG performance status of 0-2.

-

Measurable disease.

-

-

Exclusion:

-

Prior treatment with a PI3Kδ inhibitor.

-

Active hepatitis B or C, or known HIV infection.

-

Major surgery within 21 days of starting treatment.

-

Autologous stem cell transplant within 6 months.

-

Treatment:

-

This compound 800 mg administered orally once daily.

-

Treatment continued until disease progression or unacceptable toxicity.

Endpoints:

-

Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC).

-

Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.

Conclusion

This compound represents a novel therapeutic approach for B-cell malignancies through its dual inhibition of PI3Kδ and CK1ε. The clinical data from the UNITY-NHL trial demonstrated meaningful clinical activity in heavily pretreated patients with MZL and FL. While the voluntary withdrawal of this compound from the market due to safety concerns in a different trial highlights the challenges in developing targeted therapies, the scientific insights gained from its mechanism of action and clinical evaluation continue to be of significant value to the oncology research community. Further investigation into the distinct roles and potential synergies of inhibiting both the PI3Kδ and CK1ε pathways may inform the development of future, more effective, and safer treatments for B-cell malignancies.

References

- 1. Standardizing eligibility criteria: a new approach to simplifying and harmonizing cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. researchgate.net [researchgate.net]

- 4. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 5. Clinical Trial Eligibility Criteria | Friends of Cancer Research [friendsofcancerresearch.org]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. Novel Therapies for Follicular Lymphoma and Other Indolent Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of MYC in B Cell Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MYC/BCL2 protein coexpression contributes to the inferior survival of activated B-cell subtype of diffuse large B-cell lymphoma and demonstrates high-risk gene expression signatures: a report from The International DLBCL Rituximab-CHOP Consortium Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYC-driven aggressive B-cell lymphomas: biology, entity, differential diagnosis and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel targeted drugs for follicular and marginal zone lymphoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic profiling of MYC and BCL2 in diffuse large B-cell lymphoma determines cell-of-origin-specific clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Umbralisib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umbralisib (Ukoniq) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4][5] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of lymphoid malignancies.[1][2] this compound has demonstrated efficacy in treating relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][6][7] However, it was voluntarily withdrawn from the market due to concerns about long-term side effects.[5][7]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including biochemical kinase assays and cell-based assays for proliferation, signaling, and migration.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound against its primary targets and its effects on cancer cell lines.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | PI3Kδ | IC50 | 22.2 nM | [8] |

| PI3Kα | Selectivity | >1000-fold vs δ | [8] | |

| PI3Kβ | Selectivity | >30-50-fold vs δ | [8] | |

| PI3Kγ | Selectivity | >15-50-fold vs δ | [8] | |

| CK1ε | EC50 | 6.0 µM | ||

| Cell-Based Assay | Human whole blood CD19+ cells | Proliferation EC50 | 100-300 nM | [9] |

| Human leukemia and lymphoma cell lines | Growth Inhibition (GI50) | 0.6 to 66 µM | [10] | |

| DLBCL cell line (LY7) | c-Myc expression | Potent repression at 15-50 µM | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for an in vitro kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 4. promega.jp [promega.jp]

- 5. This compound [drugcentral.org]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. The dual PI3Kδ/CK1ε inhibitor this compound exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Umbralisib Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the appropriate dosage of umbralisib (Ukoniq™), a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), for in vivo animal studies. The information compiled herein is intended to guide researchers in designing preclinical studies to evaluate the efficacy and safety of this compound in various animal models of lymphoma and other relevant disease states. The provided data on dosages from toxicology, reproductive, and pharmacokinetic studies, along with detailed experimental protocols, will aid in the effective planning and execution of animal research.

Introduction

This compound is an oral kinase inhibitor that has been investigated for the treatment of various hematological malignancies.[1][2] It selectively targets PI3Kδ, a key component of the B-cell receptor signaling pathway, and CK1ε, which is implicated in the pathogenesis of cancer cells.[1][3][4] Preclinical in vivo studies are essential for evaluating the therapeutic potential and safety profile of this compound before clinical translation. Establishing the correct dosage is a critical step in these studies to ensure meaningful and reproducible results. This document summarizes known dosages from various animal studies and provides generalized protocols for administration and experimental design.

This compound Dosage in Animal Studies

The selection of an appropriate this compound dosage for in vivo studies is dependent on the animal model, the type of study (e.g., efficacy, toxicology, pharmacokinetics), and the specific research question. The following tables summarize reported oral dosages of this compound in different animal species.

Table 1: this compound Dosages in Rodent Models

| Animal Model | Study Type | Route of Administration | Dosage | Key Findings | Reference |

| Mouse | Embryo-Fetal Development | Oral | 100, 200, 400 mg/kg/day | Malformations observed at ≥200 mg/kg/day. 100 mg/kg/day exposure is approximately equivalent to the human exposure at 800 mg. | [5] |

| Rat | Acute Toxicity | Oral | LD50: 3320 mg/kg | Determination of lethal dose. | [1] |

| Rat | Pharmacokinetics | Oral | 80 mg/kg | Tmax of approximately 3.67 hours. | [6] |

Table 2: this compound Dosages in Non-Rodent Models

| Animal Model | Study Type | Route of Administration | Dosage | Key Findings | Reference |

| Rabbit | Embryo-Fetal Development | Oral | 30, 100, 300 mg/kg/day | Maternal toxicity and reduced fetal weights at 300 mg/kg/day. | [5] |

| Dog | Repeat-Dose Toxicology | Oral | ≥100 mg/kg | Adverse findings in male reproductive organs. |

Experimental Protocols

Formulation and Administration of this compound for Oral Gavage in Rodents

This protocol describes a general method for preparing an this compound suspension for oral administration to rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, 1% methylcellulose/0.4% Tween 80)

-

Mortar and pestle or homogenizer

-

Balance

-

Graduated cylinder or volumetric flask

-

Stir plate and stir bar

-

Oral gavage needles (appropriate size for the animal)

-

Syringes

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

-

Weigh the appropriate amount of this compound powder.

-

If necessary, triturate the this compound powder in a mortar and pestle to a fine consistency.

-

In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

-

Place the container on a stir plate and stir the suspension for a sufficient time to ensure homogeneity before each dosing.

-

Draw the required volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.

-

Administer the suspension to the animal via oral gavage. Ensure the gavage needle is correctly placed to avoid injury. The volume administered will depend on the animal's weight and the target dose.

General Protocol for In Vivo Efficacy Studies in a Mouse Xenograft Model of Lymphoma

This protocol provides a general framework for conducting an efficacy study of this compound in a subcutaneous lymphoma xenograft model.

Materials and Animals:

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Lymphoma cell line (e.g., a human B-cell lymphoma line)

-

Matrigel or other appropriate extracellular matrix

-

This compound suspension (prepared as in 3.1)

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture the lymphoma cells under appropriate conditions.

-

On the day of implantation, harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel, at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound orally to the treatment group at the desired dosage and schedule (e.g., once daily).

-

Administer the vehicle alone to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the animals throughout the study.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the data to determine the effect of this compound on tumor growth.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound exerts its therapeutic effects by inhibiting the PI3Kδ and CK1ε signaling pathways, which are crucial for the proliferation and survival of malignant B-cells.

PI3Kδ Signaling Pathway Inhibition by this compound.

CK1ε Signaling Pathway Inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo animal studies with this compound.

General Workflow for this compound In Vivo Studies.

Conclusion

The successful implementation of in vivo animal studies with this compound relies on the careful selection of appropriate dosages and the adherence to well-defined experimental protocols. The information provided in these application notes serves as a valuable resource for researchers to design and conduct robust preclinical investigations into the therapeutic potential of this compound. It is crucial to consider the specific aims of the study and the characteristics of the animal model when determining the optimal dosage regimen. Further dose-ranging and toxicology studies may be necessary to refine the dosage for specific experimental contexts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effect of Sophocarpine on the Pharmacokinetics of this compound in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Umbralisib Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of umbralisib stock solutions for laboratory use. This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), crucial components of signaling pathways involved in the proliferation and survival of B-cell lymphocytes.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and its tosylate salt is presented in Table 1. This information is essential for accurate calculation of concentrations and for choosing appropriate solvents.

| Property | This compound (Free Base) | This compound Tosylate |

| Molecular Formula | C₃₁H₂₄F₃N₅O₃[2][4][5] | C₃₈H₃₂F₃N₅O₆S[6][7] |

| Molecular Weight | 571.56 g/mol [2][4][8] | 743.75 g/mol [6][7] |

| Appearance | White to off-white solid[8] | White to light brown powder[6][7] |

| Solubility | Soluble in DMSO[] | Freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[6][7] |

| pKa | 4.01 (basic)[4][10] | 2.71[6][7] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro applications.

Materials:

-

This compound (free base or tosylate salt)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution of this compound free base, weigh out 5.72 mg.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 5.72 mg of this compound free base, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[11][12]

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months).[]

Calculation Example for a 10 mM Stock Solution:

| Compound Form | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock |

| This compound (Free Base) | 571.56 | 5.72 mg |

| This compound Tosylate | 743.75 | 7.44 mg |

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell-based assays.

Materials:

-

High-concentration this compound stock solution in DMSO (from Protocol 1)

-

Appropriate cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.

-

-

Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cellular components if they are present.

-

Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways inhibited by this compound and a general workflow for its use in laboratory experiments.

Caption: this compound's dual inhibitory action on PI3Kδ and CK1ε pathways.

Caption: General experimental workflow for using this compound in the lab.

Safety Precautions

-

This compound is a potent kinase inhibitor and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder form of this compound.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Stability and Storage

-

Powder: this compound powder is stable at room temperature for short periods but should be stored at -20°C for long-term storage.

-

DMSO Stock Solutions: When stored properly in single-use aliquots at -80°C, this compound stock solutions in DMSO are stable for at least 6 months.[13] Avoid repeated freeze-thaw cycles.

-

Aqueous Working Solutions: Diluted aqueous solutions of this compound are not stable for long periods and should be prepared fresh for each experiment.

By following these application notes and protocols, researchers can ensure the accurate and consistent preparation of this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [drugcentral.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Compound: this compound (CHEMBL3948730) - ChEMBL [ebi.ac.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Compound this compound - EUbOPEN [gateway.eubopen.org]

- 11. japsonline.com [japsonline.com]

- 12. wjpsonline.com [wjpsonline.com]

- 13. glpbio.com [glpbio.com]

Application Notes and Protocols for Umbralisib Treatment in Mouse Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (formerly TGR-1202) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] The PI3Kδ isoform is critical for the proliferation and survival of B-cell lymphocytes, making it a key target in B-cell malignancies.[3] this compound also uniquely inhibits CK1ε, a regulator of oncoprotein translation.[2][4] While this compound was granted accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), this approval was later withdrawn due to safety concerns in other trials.[3][5][6] Nevertheless, preclinical evaluation of this compound and similar molecules in relevant animal models remains a critical component of lymphoma research.

These application notes provide a detailed framework for the experimental design of this compound treatment in mouse models of lymphoma, covering model selection, dosing, and efficacy assessment.

Signaling Pathway of this compound

This compound exerts its anti-lymphoma effect by targeting key survival pathways in B-cells. The B-cell receptor (BCR) signaling cascade, often constitutively active in lymphoma, relies on PI3Kδ. This compound's inhibition of PI3Kδ blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and BTK. This disruption leads to decreased cell proliferation, survival, and trafficking. Additionally, the inhibition of CK1ε is thought to affect the translation of key oncogenes.

Data Presentation: Efficacy of PI3K Inhibition in Mouse Lymphoma Models

The following tables summarize representative quantitative data for PI3K inhibitors in preclinical lymphoma models. Note that specific data for this compound in these exact models is limited in published literature; therefore, data from a study using a comparable PI3K inhibitor (GDC-0941) in a relevant follicular lymphoma model is presented as an example.

Table 1: Tumor Growth Inhibition in a Follicular Lymphoma Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume Change | Tumor Growth Rate (Post-Treatment) | Reference |

|---|---|---|---|---|

| Vehicle Control | Daily Oral Gavage | +16.5 mm³/week (pre-treatment) | N/A | [7] |

| PI3K Inhibitor (GDC-0941) | 75 mg/kg, daily for 28 days | -41% (regression) | 40.1 mm³/week |[7] |

Table 2: Pharmacodynamic Biomarker Modulation

| Biomarker | Tissue | Change with PI3K Inhibitor | Method | Reference |

|---|---|---|---|---|

| p-AKT (S473) | Tumor Lysate | Significant Reduction | Western Blot / IHC | [8] |

| p-S6RP (S235/236) | Tumor Lysate | Significant Reduction | Western Blot / IHC | [8] |

| Ki67 | Tumor Tissue | Reduction | Immunohistochemistry | [7] |

| Cleaved Caspase-3 | Tumor Tissue | Increase | Immunohistochemistry |[7] |

Experimental Protocols

Mouse Model Selection and Establishment

The choice of mouse model is critical and should align with the specific type of lymphoma being studied.

-

Syngeneic Models (Immunocompetent):

-

A20 Model (B-cell Lymphoma): The A20 cell line, derived from a naturally occurring reticulum cell sarcoma in a BALB/c mouse, is widely used.[4][9][10] It is suitable for studying the interplay between the drug, the tumor, and the host immune system.

-

Protocol: Culture A20 cells in RPMI-1640 medium with 10% FBS. Subcutaneously inject 5 x 10⁶ viable A20 cells in 100 µL of sterile PBS into the flank of 8-10 week old female BALB/c mice. Begin treatment when tumors reach a palpable volume of approximately 100-150 mm³.

-

-

-

Genetically Engineered Mouse Models (GEMMs):

-

Pten⁺/⁻Lkb1⁺/hypo Model (Follicular Lymphoma): These mice spontaneously develop B-cell follicular lymphomas in cervical lymph nodes, providing a model that recapitulates human disease development due to PTEN loss, which activates the PI3K pathway.[7]

-

Eμ-TCL1 Adoptive Transfer Model (CLL-like disease): This is a well-established model for studying Chronic Lymphocytic Leukemia (CLL). Splenocytes from leukemic Eμ-TCL1 transgenic mice are adoptively transferred into immunocompetent C57BL/6 mice, resulting in rapid and reliable disease development.

-

This compound Formulation and Administration

-

Vehicle Preparation: Based on protocols for similar orally administered kinase inhibitors, a common vehicle is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water . The formulation should be prepared fresh daily and kept under constant gentle agitation to ensure a homogenous suspension.

-

Dosing:

-

Dose Range Finding: A preliminary dose-finding study is recommended. Based on available preclinical data for this compound in mice, a range of 50 mg/kg to 100 mg/kg administered once daily by oral gavage is a suitable starting point. A study on a similar PI3K inhibitor used a dose of 75 mg/kg.[7]

-

Administration: Administer the prepared this compound suspension or vehicle control via oral gavage using an appropriate gauge gavage needle. The volume should typically be 5-10 mL/kg body weight.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a syngeneic mouse model.

Efficacy and Pharmacodynamic Assessment

-

Tumor Growth Inhibition (TGI):

-

Measure tumors with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

TGI (%) can be calculated at the end of the study using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

-

-

Survival Analysis:

-

Monitor mice for survival. The endpoint may be tumor volume reaching a predetermined size (e.g., 1500 mm³) or other humane endpoints.

-

Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.

-

-

Pharmacodynamic (PD) Biomarker Analysis:

-

Tissue Collection: At the study endpoint (or at specific time points, e.g., 2-4 hours after the final dose for peak drug effect), collect tumors, spleen, and blood.

-

Western Blotting: Prepare protein lysates from a portion of the tumor tissue to analyze the phosphorylation status of key downstream targets of the PI3K pathway, such as p-AKT and p-S6. This confirms target engagement by this compound.

-

Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for IHC analysis of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).

-

Conclusion

This document provides a comprehensive guide for designing preclinical studies to evaluate this compound in mouse models of lymphoma. Careful selection of the appropriate mouse model, a well-defined dosing and administration protocol, and robust methods for assessing efficacy and pharmacodynamics are essential for obtaining reliable and translatable results. While this compound's clinical development has been halted, the methodologies outlined here are applicable to the broader class of PI3Kδ inhibitors and are vital for the continued development of novel therapies for lymphoma.

References

- 1. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 3. This compound IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Umbralisib Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify and characterize mechanisms of resistance to umbralisib, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).

Introduction

This compound is an oral kinase inhibitor that has been used for the treatment of certain B-cell malignancies, such as marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][2] It uniquely targets both PI3Kδ and CK1ε.[3][4][5] The PI3Kδ pathway is a critical component of B-cell receptor signaling and is often dysregulated in B-cell cancers, promoting cell proliferation and survival.[4][5][6] CK1ε is involved in the translation of oncoproteins.[3][4] Despite the initial efficacy of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge.[7]

CRISPR-Cas9 genome-editing technology offers a powerful and precise tool for systematically interrogating the genome to uncover genetic alterations that confer drug resistance.[8][9][10] By creating a diverse pool of gene knockouts, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of a drug.[11][12][13] This information is invaluable for understanding drug action, identifying biomarkers of response, and developing novel therapeutic strategies to overcome resistance.

These notes describe the application of a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

Signaling Pathways of this compound